molecular formula C9H5Cl2NO3S B13217750 3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13217750
M. Wt: 278.11 g/mol
InChI Key: JCZSZDNYNLLUPK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles such as amines, thiols, and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Uniqueness

3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This influences its reactivity and makes it suitable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H5Cl2NO3S

Molecular Weight

278.11 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO3S/c10-7-3-1-6(2-4-7)8-5-9(15-12-8)16(11,13)14/h1-5H

InChI Key

JCZSZDNYNLLUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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